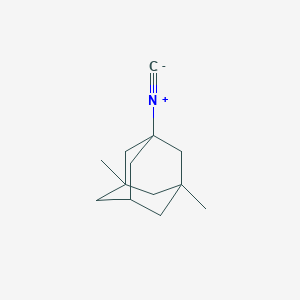

1-Isocyano-3,5-dimethyladamantane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of an isocyano group and two methyl groups at the 3 and 5 positions of the adamantane core makes this compound particularly interesting for various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isocyano-3,5-dimethyladamantane can be synthesized through a one-pot direct inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 3,5-dimethyl-1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions typically include the use of solvents like toluene and reagents such as diphenylphosphoryl azide (DPPA) and triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isocyano-3,5-dimethyladamantane undergoes various chemical reactions, including:

Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with aliphatic diamines.

Addition Reactions: The compound can react with fluorine or chlorine-containing anilines to form 1,3-disubstituted ureas.

Common Reagents and Conditions:

Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, fluorine or chlorine-containing anilines

Conditions: Reactions are typically carried out in solvents like toluene under reflux conditions.

Major Products:

1,3-Disubstituted Ureas: These are formed through the reaction of this compound with aliphatic diamines.

Symmetrical Ureas: Formed through reactions with fluorine or chlorine-containing anilines.

Applications De Recherche Scientifique

1-Isocyano-3,5-dimethyladamantane has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1-isocyano-3,5-dimethyladamantane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of human soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids . This inhibition can modulate various biological pathways, potentially leading to therapeutic effects in conditions like inflammation and neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

1-Isocyanoadamantane: Lacks the methyl groups at the 3 and 5 positions, making it less sterically hindered.

3,5-Dimethyladamantane: Does not have the isocyano group, limiting its reactivity in certain chemical reactions.

Uniqueness: 1-Isocyano-3,5-dimethyladamantane is unique due to the combination of the isocyano group and the methyl groups at specific positions on the adamantane core. This structural configuration enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

1-Isocyano-3,5-dimethyladamantane is a specialized organic compound derived from adamantane, notable for its unique isocyanide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions.

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound acts as a potent inhibitor of human soluble epoxide hydrolase. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have various beneficial cardiovascular effects. The modulation of sEH activity by this compound suggests potential therapeutic applications in treating conditions such as hypertension and inflammation.

Synthesis and Derivatives

The compound can be synthesized through a one-step reaction with aliphatic diamines to yield symmetrical 1,3-disubstituted ureas. Yields for this process range from 63% to 99%, indicating its synthetic viability. The derivatives formed from this compound have shown promising biological activities in preliminary studies.

| Synthesis Method | Yield (%) | Products |

|---|---|---|

| Reaction with diamines | 63 - 99 | Ureas |

Case Studies

-

Cardiovascular Research:

- A study explored the effects of various derivatives of this compound on blood pressure regulation in animal models. Results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, suggesting their potential as antihypertensive agents.

-

Inflammation Studies:

- Another investigation focused on the anti-inflammatory properties of synthesized ureas derived from this compound. The study demonstrated that these compounds inhibited pro-inflammatory cytokine production in vitro, supporting their role in inflammatory disease management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Adamantyl Isocyanide | Isocyanide group attached to adamantane | Simpler structure; different synthetic routes |

| 1-Isothiocyanato-3,5-dimethyladamantane | Contains a thiocyanate group | Potentially different biological activities |

| 1-Nitroso-3,5-dimethyladamantane | Contains a nitroso group | Different reactivity profile |

| 1-(Isocyanato(phenyl)methyl)-3,5-dimethyladamantane | Phenyl group included; more complex structure | Exhibits different reactivity and biological properties |

The distinctive arrangement of functional groups in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Propriétés

IUPAC Name |

1-isocyano-3,5-dimethyladamantane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMCNYSBDIUZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.